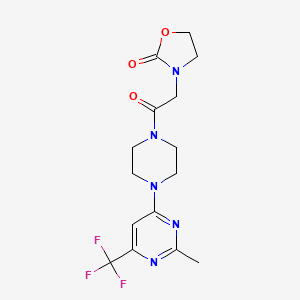
3-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C15H18F3N5O3 and its molecular weight is 373.336. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌剂
包括与指定化学物质结构相关的化合物在内的恶唑烷酮以其对革兰氏阳性生物的有效活性而闻名,包括耐甲氧西林金黄色葡萄球菌 (MRSA) 和选定的厌氧生物。塔克等人(1998 年)的一项研究重点介绍了哌嗪基恶唑烷酮的抗菌特性,展示了其在治疗革兰氏阳性病原体引起的感染方面的功效。这项研究强调了这些化合物在解决抗生素耐药性方面的潜力,而抗生素耐药性是医疗保健领域日益关注的问题 (塔克等人,1998 年)。
抗增殖活性
还探索了相关化合物对人类癌细胞系的抗增殖作用。马莱沙等人(2012 年)合成了 2-甲基-3-(2-哌嗪-1-基-乙基)-吡啶并[1,2-a]嘧啶-4-酮的衍生物,评估了它们对各种癌细胞系的影响。他们的研究结果表明,某些衍生物表现出有效的抗增殖活性,表明癌症治疗研究的潜在途径 (马莱沙等人,2012 年)。
化学研究中的合成与反应性
恶唑烷酮衍生物的合成和反应性一直是开发具有潜在治疗应用的新化学实体的关注点。服部和木下(1979 年)探索的对含有多种杂环化合物的聚酰胺的合成研究提供了对这些化合物在化学合成中的多功能性的见解,为新型材料和药物开辟了途径 (服部和木下,1979a;服部和木下,1979b)。
新型二硫代氨基甲酸酯衍生物
还报道了带有噻唑/苯并噻唑环的新型二硫代氨基甲酸酯衍生物的合成和抗菌活性评估。这些研究表明此类化合物在开发对各种微生物具有高效能的新型抗菌剂方面的潜力 (尤尔塔什等人,2016 年)。
药物开发中的代谢和药代动力学
对相关抗肿瘤酪氨酸激酶抑制剂的代谢和药代动力学的研究,例如慢性粒细胞白血病患者中的氟马替尼,为药物开发过程提供了关键见解,从合成到临床应用 (龚等人,2010 年)。
作用机制
Target of Action
The primary target of the compound 3-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)oxazolidin-2-one is the Phosphoinositide 3-Kinase (PI3K) pathway . This pathway plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
3-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)oxazolidin-2-one acts as an inhibitor of the PI3K pathway . It binds to the PI3K enzyme, preventing it from performing its function in the pathway . This results in the disruption of the downstream effects of the PI3K pathway .
Biochemical Pathways
The inhibition of the PI3K pathway by 3-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)oxazolidin-2-one affects several downstream pathways. These include pathways involved in cell growth, proliferation, and survival . The inhibition of these pathways can lead to the prevention of tumor growth and proliferation .
Pharmacokinetics
These may include absorption, distribution, metabolism, and excretion (ADME) properties that ensure its bioavailability and efficacy .
Result of Action
The result of the action of 3-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)oxazolidin-2-one is the inhibition of the PI3K pathway . This leads to the disruption of several cellular functions, including cell growth, proliferation, and survival . In the context of cancer treatment, this can result in the prevention of tumor growth and proliferation .
Action Environment
The action of 3-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)oxazolidin-2-one can be influenced by various environmental factors. These may include the presence of other drugs, the patient’s health status, and genetic factors that may affect the drug’s metabolism and efficacy .
属性
IUPAC Name |
3-[2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N5O3/c1-10-19-11(15(16,17)18)8-12(20-10)21-2-4-22(5-3-21)13(24)9-23-6-7-26-14(23)25/h8H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHYCZXSWABZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CN3CCOC3=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Methylbutanamido)methyl]benzoic acid](/img/structure/B2607323.png)
![Methyl 2-[6-(2,4-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2607325.png)

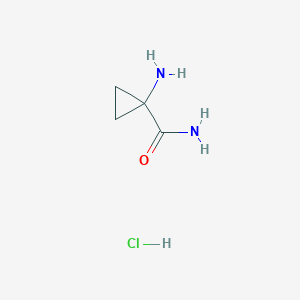
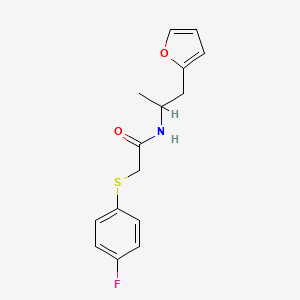
![6-Fluoro-N-[2-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2607330.png)
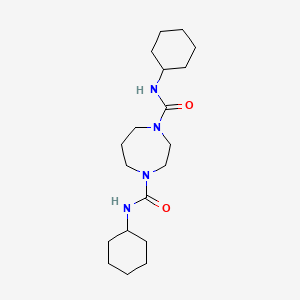
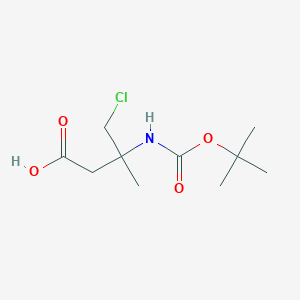
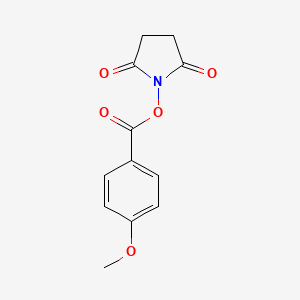
![1-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2607335.png)
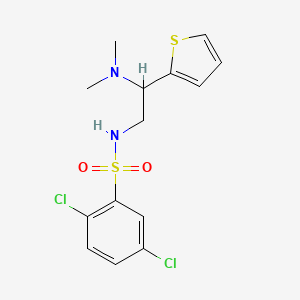
![3-{[(2-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2607342.png)

![3-[(3-Cyano-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2607345.png)